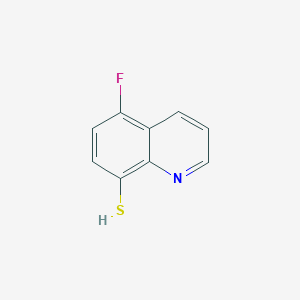![molecular formula C24H24N2O B12900814 N-[(3S)-1-Benzylpyrrolidin-3-yl][1,1'-biphenyl]-4-carboxamide CAS No. 212192-38-6](/img/structure/B12900814.png)
N-[(3S)-1-Benzylpyrrolidin-3-yl][1,1'-biphenyl]-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-N-(1-Benzylpyrrolidin-3-yl)-[1,1’-biphenyl]-4-carboxamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a benzyl group, and a biphenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1-Benzylpyrrolidin-3-yl)-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring, followed by the introduction of the benzyl group and the biphenyl moiety. Common synthetic routes include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: This step often involves nucleophilic substitution reactions where a benzyl halide reacts with the pyrrolidine ring.
Attachment of the Biphenyl Moiety: This can be done through coupling reactions such as Suzuki or Stille coupling, which involve palladium-catalyzed cross-coupling of aryl halides with aryl boronic acids or stannanes.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-N-(1-Benzylpyrrolidin-3-yl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(S)-N-(1-Benzylpyrrolidin-3-yl)-[1,1’-biphenyl]-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a ligand for certain receptors.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of (S)-N-(1-Benzylpyrrolidin-3-yl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.
Propriétés
Numéro CAS |
212192-38-6 |
|---|---|
Formule moléculaire |
C24H24N2O |
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
N-[(3S)-1-benzylpyrrolidin-3-yl]-4-phenylbenzamide |
InChI |
InChI=1S/C24H24N2O/c27-24(22-13-11-21(12-14-22)20-9-5-2-6-10-20)25-23-15-16-26(18-23)17-19-7-3-1-4-8-19/h1-14,23H,15-18H2,(H,25,27)/t23-/m0/s1 |
Clé InChI |
LTDTVIVWGGLMSW-QHCPKHFHSA-N |
SMILES isomérique |
C1CN(C[C@H]1NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)CC4=CC=CC=C4 |
SMILES canonique |
C1CN(CC1NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-Methyl-5-[(4-methylphenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B12900737.png)
![3-(Furan-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12900738.png)





![4-THia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6,6'-[(6,7-dihydro-7-oxo-2,9a(5aH)-dibenzofurandiyl)bis[(1-oxo-2,1-ethanediyl)imino]]bis[3,3-dimethyl-7-oxo-, dimethyl ester, [2S-[2alpha,5alpha,6beta[5aS*,9aS*(2'R*,5'S*,6'S*)]]]-](/img/structure/B12900801.png)



![1-{4-[(Trifluoromethyl)sulfanyl]-1H-pyrrol-2-yl}ethan-1-one](/img/structure/B12900807.png)
